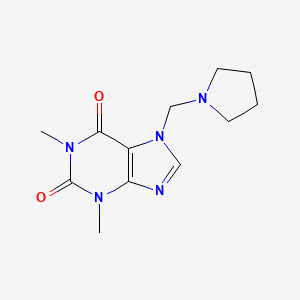

7-(1-Pyrrolidinyl)methyltheophylline

Description

Properties

Molecular Formula |

C12H17N5O2 |

|---|---|

Molecular Weight |

263.30 g/mol |

IUPAC Name |

1,3-dimethyl-7-(pyrrolidin-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C12H17N5O2/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-5-3-4-6-16/h7H,3-6,8H2,1-2H3 |

InChI Key |

OVEDMCYZXLAOHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Xanthine Derivatives

Theophylline derivatives with 7-position substitutions exhibit diverse pharmacological profiles:

- 7’-((4-Ethyl-5-thio-4H-1,2,4-triazol-3-yl)methyl)theophylline : Synthesized via multi-step alkylation, this derivative demonstrates enhanced metabolic stability due to thioether and triazole moieties .

- 7’-((4-Amino-5-thio-1,2,4-triazol-3-yl)methyl)theophylline: The amino-thio-triazole substitution improves water solubility, a critical factor for bioavailability .

Pyrrolidinyl-Substituted Quinolone Antibacterials

Quinolones with 7-pyrrolidinyl groups are notable for broad-spectrum antibacterial activity:

- 7-[3-(Aminomethyl)-1-pyrrolidinyl]quinolinecarboxylic acids: These derivatives (e.g., PD 124,816) show potent activity against Gram-negative bacteria (MIC < 0.1 μg/mL) and improved oral bioavailability compared to non-pyrrolidinyl quinolones .

- 7-[[3-(Ethylamino)methyl]-1-pyrrolidinyl]quinolines: The ethylamino side chain enhances bacterial DNA gyrase inhibition while reducing cytotoxicity .

Structural Insight: The pyrrolidinyl group in quinolones facilitates bacterial membrane penetration, a mechanism less relevant to xanthines but illustrative of the substituent’s versatility .

Kappa Opioid Receptor Agonists with Pyrrolidinyl Moieties

Pyrrolidinyl-containing opioids highlight the group’s role in receptor selectivity:

- U69,593 [(+)-N-Methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl)benzeneacetamide] : A selective kappa opioid agonist (Ki = 1.2 nM at κ receptors) with minimal mu/delta affinity. The pyrrolidinyl group is critical for κ-receptor binding and agonist efficacy .

- PD117302 : Exhibits 90% κ receptor selectivity but lower analgesic potency than U69,593, underscoring the impact of spirocyclic vs. linear pyrrolidinyl conformations .

Comparative Table :

| Compound | κ Receptor Ki (nM) | Analgesic ED50 (mg/kg) | Respiratory Depression Threshold (mg/kg) |

|---|---|---|---|

| U69,593 | 1.2 | 0.3 | 1.0 |

| PD117302 | 2.5 | 1.5 | >10 |

| Bremazocine | 0.8 | 0.2 | 0.5 |

Data from in vivo primate studies and receptor binding assays .

Thiazolo-Pyridazinone Derivatives

- 7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one : This compound exhibits dual analgesic and anti-inflammatory activity (ED50 = 25 mg/kg in rodent models), attributed to COX-2 inhibition modulated by the pyrrolidinyl group .

Comparative Pharmacological Profiles

- Receptor Selectivity: Pyrrolidinyl groups enhance κ-opioid selectivity in U69,593 but improve antibacterial targeting in quinolones, demonstrating context-dependent effects.

- Bioavailability: Quinolones with pyrrolidinyl substitutions (e.g., PD 124,816) achieve higher oral absorption than theophylline derivatives, likely due to reduced polarity .

- Safety Profiles: U69,593 causes significant respiratory depression at therapeutic doses, whereas pyrrolidinyl-quinolones show minimal off-target toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-(1-Pyrrolidinyl)methyltheophylline, and what key reagents or intermediates are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation or substitution reactions starting from theophylline. For example, 7’-substituted theophylline derivatives can be synthesized via nucleophilic substitution using pyrrolidine derivatives under anhydrous conditions with catalysts like potassium carbonate . Purification often employs column chromatography with gradients of ethyl acetate and hexane. Key intermediates (e.g., halogenated theophylline precursors) must be characterized via H/C NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most robust for characterizing this compound and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using C18 columns and acetonitrile/water mobile phases. Impurity profiling (e.g., residual solvents or byproducts) requires GC-MS or LC-HRMS, as outlined in pharmacopeial guidelines . Structural confirmation via FT-IR (for functional groups) and X-ray crystallography (for solid-state conformation) is recommended .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays for this compound?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS at pH 7.4) and logP (measured via shake-flask method) are essential for dose-response studies. Computational tools like COSMO-RS can predict partitioning behavior, while experimental validation via UV-Vis spectroscopy ensures accuracy . Stability under varying temperatures and pH should also be assessed using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific receptor expression or assay conditions. A systematic review (e.g., PRISMA guidelines) should collate existing data, followed by factorial design experiments to isolate variables like incubation time, serum concentration, and adenosine receptor density . Meta-regression analysis can identify confounding factors .

Q. What experimental designs are optimal for studying the adsorption and reactivity of this compound on indoor surfaces (e.g., polymers, metals)?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map surface interactions at nanoscale resolution. Controlled chamber studies with varying humidity and oxidant levels (e.g., ozone) can mimic real-world conditions. Reference materials like silicon wafers or TiO₂-coated substrates provide baseline adsorption data .

Q. How can researchers ensure methodological rigor when investigating metabolic pathways of this compound in hepatic models?

- Methodological Answer : Combine in vitro (e.g., hepatocyte incubations with CYP450 inhibitors) and in silico approaches (molecular docking with CYP3A4/2D6). Isotopic labeling (C or H) facilitates metabolite tracking via scintillation counting. Validate findings using human liver microsomes and cross-species comparisons to address translational gaps .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and stirring rate via DOE (Design of Experiments). Real-time PAT (Process Analytical Technology) tools, such as in-line Raman spectroscopy, monitor intermediate formation. Statistical process control (SPC) charts ensure consistency across batches .

Methodological Frameworks for Research Design

- For hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example, a study on receptor binding affinity should specify measurable outcomes (e.g., IC₅₀ values) and ethical oversight for animal models .

- For data interpretation : Use counterfactual analysis to assess causality in observed bioactivity. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies uncertainty in pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.